molecular formula C10H19ClN2O B3060686 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 64097-86-5

2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B3060686
CAS No.: 64097-86-5
M. Wt: 218.72 g/mol
InChI Key: LYUDLYURRUAHLH-UHFFFAOYSA-N
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Description

2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a diazaspiro[4.5]decane core with an ethyl substituent at the 2-position and a ketone group at the 1-position. Its molecular formula is C₉H₁₆ClN₂O, with a molecular weight of 216.7 g/mol (calculated from and ). The compound is typically synthesized via microwave-assisted nucleophilic substitution reactions, as demonstrated in protocols for analogous spirocyclic derivatives (e.g., substitution of halogenated pyridines with diazaspiro intermediates) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-2-12-8-5-10(9(12)13)3-6-11-7-4-10;/h11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUDLYURRUAHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(C1=O)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494827
Record name 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64097-86-5
Record name 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the spirocyclic nitrogen atoms can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The diazaspiro[4.5]decan-1-one scaffold is highly modular, with variations in substituents at the 2-position and peripheral functional groups influencing physicochemical properties, bioactivity, and safety. Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features
2-Ethyl-2,8-diazaspiro[4.5]decan-1-one HCl Ethyl (C₂H₅) 216.7 Moderate hydrophobicity; balanced solubility and bioavailability .
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one HCl Benzyl (C₆H₅CH₂) 280.79 Increased lipophilicity; potential for CNS penetration .
2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one HCl Cyclopropylphenyl 306.83 Enhanced steric bulk; improved selectivity in kinase inhibition .
2-Propyl-2,8-diazaspiro[4.5]decan-1-one Propyl (C₃H₇) 196.3 Lower molecular weight; higher solubility in polar solvents .
6,6-Difluoro-2,8-diazaspiro[4.5]decan-3-one Difluoro 190.19 Fluorination enhances metabolic stability and membrane permeability .

Biological Activity

Overview

2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by its spirocyclic framework, is synthesized through multi-step processes involving reactions between amines and cyclic ketones, often under acidic or basic conditions to facilitate the formation of the spiro structure. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in biological and chemical research .

  • Molecular Formula : C10H18ClN2O
  • Molecular Weight : 182.263 g/mol
  • CAS Number : 64097-86-5
  • Physical State : Typically presented as a hydrochloride salt for improved solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for binding to enzymes or receptors, potentially modulating various biochemical pathways. This interaction can lead to therapeutic effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains and fungi by disrupting essential cellular processes. The spirocyclic structure contributes to this activity by enhancing binding affinity to microbial targets .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. These activities suggest potential applications in treating cognitive disorders by enhancing cholinergic signaling in the brain .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1-Ethyl-1,8-diazaspiro[4.5]decan-2-oneAntimicrobialSimilar spirocyclic structure
2,7-Diazaspiro[4.5]decan-1-oneAnticancerDifferent substitution patterns
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-oneNeuroprotectiveContains an oxygen atom in the ring

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers when treated with the compound compared to control groups. The study concluded that the spirocyclic structure significantly enhances the compound's interaction with cellular targets involved in cancer progression .

Neuroprotective Study

Another investigation focused on the neuroprotective properties of this compound in models of Alzheimer’s disease. It was found that treatment with this compound resulted in reduced levels of neuroinflammation and improved cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Q & A

Q. What are the recommended safety protocols for handling 2-ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride in laboratory settings?

  • Methodological Answer : Safe handling requires full-body chemical protection suits, nitrile gloves (inspected pre-use), and respiratory equipment if aerosolization is possible. Spills must be vacuumed or swept into sealed containers to prevent environmental release. Immediate eye flushing (15+ minutes) and medical attention are critical for exposure . Environmental precautions include preventing drainage contamination and adhering to GLP-compliant disposal .

Q. How can researchers optimize the synthesis of this compound to achieve ≥98% purity?

  • Methodological Answer : Focus on reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Use column chromatography or recrystallization for purification, referencing analogous spirocyclic compounds like 8-methyl-2,8-diazaspiro[4.5]decan-3-one, where purity optimization often involves adjusting stoichiometric ratios of ethylating agents . Validate purity via HPLC (C18 columns) or NMR, as demonstrated for structurally similar diazaspiro compounds .

Q. What analytical techniques are suitable for structural characterization of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic geometry and ethyl substitution patterns, as seen in related compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline salts) provide additional confirmation, as applied to spiro[4.5]decan-3-one analogs .

Q. What environmental precautions are necessary when disposing of this compound?

  • Methodological Answer : Avoid release into water systems due to potential bioaccumulation risks. Use closed-system vacuuming for spills and dispose via licensed hazardous waste facilities. Consult Section 12 of safety data sheets for ecotoxicological thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) for this compound?

  • Methodological Answer : Conduct dose-response studies to assess off-target effects. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Reference purity specifications (98–102%) from pharmacopeial standards to rule out batch variability . Replicate experiments under controlled conditions to isolate confounding variables .

Q. What advanced separation technologies are effective in isolating enantiomers or polymorphs of this spirocyclic compound?

  • Methodological Answer : Chiral stationary phase HPLC or SFC (supercritical fluid chromatography) can resolve enantiomers, as applied to structurally complex spiro derivatives . For polymorph separation, use solvent-antisolvent crystallization with in-situ PAT (process analytical technology) monitoring .

Q. How should theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Align SAR hypotheses with spirocyclic pharmacophore models, such as conformational rigidity effects on receptor docking. Use density functional theory (DFT) to predict electronic interactions at target sites, as seen in benzazepine analogs . Validate predictions via mutagenesis studies on receptor binding domains .

Q. What methodologies are recommended for studying the compound’s degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability testing (ICH Q1A guidelines) with LC-MS/MS to identify degradation products. Compare with environmental fate studies on similar diazaspiro compounds, focusing on hydrolysis and oxidation mechanisms . Use kinetic modeling to extrapolate shelf-life under storage conditions .

Q. How can heterogeneous catalysis improve the scalability of synthetic routes to this compound?

  • Methodological Answer : Explore palladium-on-carbon or zeolite catalysts for key steps like N-ethylation or cyclization. Optimize reaction parameters (e.g., pressure, solvent polarity) using design-of-experiments (DoE) approaches, as applied to 2,7-diazaspiro[4.5]decan-1-one derivatives . Monitor reaction progress via inline FTIR to minimize byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Reactant of Route 2
2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

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